3-Fluoropropyl methyl carbonate

Description

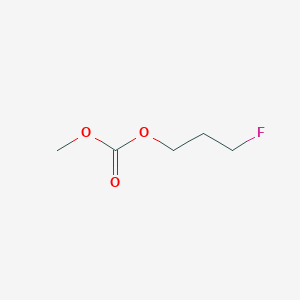

Structure

3D Structure

Properties

Molecular Formula |

C5H9FO3 |

|---|---|

Molecular Weight |

136.12 g/mol |

IUPAC Name |

3-fluoropropyl methyl carbonate |

InChI |

InChI=1S/C5H9FO3/c1-8-5(7)9-4-2-3-6/h2-4H2,1H3 |

InChI Key |

HKJLJJFTDJTNFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OCCCF |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3 Fluoropropyl Methyl Carbonate

Established Synthetic Pathways for 3-Fluoropropyl methyl carbonate

The synthesis of FPMC can be approached through several strategic routes, primarily involving the introduction of the fluorine atom or the construction of the carbonate moiety. These methods include nucleophilic fluorination, carbonate transesterification, and alkylation with fluorinated precursors.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination represents a direct method for the synthesis of FPMC, typically starting from a precursor containing a suitable leaving group. A plausible and common precursor for this approach is methyl 3-hydroxypropyl carbonate. In this method, the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by a fluoride (B91410) ion.

Common fluorinating agents for this type of SN2 reaction include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in combination with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt in organic solvents. rsc.orgnih.gov The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the nucleophilic attack.

The general reaction scheme is as follows:

Activation of the hydroxyl group: CH₃OC(O)O(CH₂)₃OH + TsCl → CH₃OC(O)O(CH₂)₃OTs + HCl (Methyl 3-hydroxypropyl carbonate is reacted with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form methyl 3-(tosyloxy)propyl carbonate)

Nucleophilic substitution: CH₃OC(O)O(CH₂)₃OTs + KF → CH₃OC(O)O(CH₂)₃F + KOTs (The tosylate group is displaced by fluoride to yield this compound)

The efficiency of this reaction is dependent on several factors, including the choice of fluorinating agent, solvent, and reaction temperature. For instance, spray-dried potassium fluoride is often favored due to its high surface area and reactivity. The use of tert-alcohols as a solvent can also be beneficial as they can form hydrogen bonds with the fluoride ion, increasing its nucleophilicity. nih.gov

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference (by analogy) |

| Methyl 3-(tosyloxy)propyl carbonate | KF, Phase-transfer catalyst | Acetonitrile | 80-100 | Moderate to High | rsc.orgnih.gov |

| Methyl 3-(mesyloxy)propyl carbonate | CsF | DMF | 100-120 | High | nih.gov |

Carbonate Transesterification and Related Reactions

Transesterification is a widely used industrial method for the synthesis of organic carbonates. nih.gov In the context of FPMC synthesis, this would involve the reaction of 3-fluoropropanol with a dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst. This reaction is an equilibrium process, and to drive it towards the product side, an excess of one reactant (typically DMC) is used, or one of the products (methanol) is removed from the reaction mixture.

A variety of catalysts can be employed for this transesterification, including basic catalysts like potassium carbonate (K₂CO₃) and sodium methoxide (B1231860) (NaOCH₃), as well as heterogeneous catalysts such as zeolites and hydrotalcites. nih.govresearchgate.net The reaction is typically performed at elevated temperatures.

The reaction is as follows:

CH₃OC(O)OCH₃ + F(CH₂)₃OH ⇌ CH₃OC(O)O(CH₂)₃F + CH₃OH

The choice of catalyst is crucial for the selectivity and rate of the reaction. For example, while homogeneous basic catalysts can be very active, they can be difficult to separate from the reaction mixture. nih.gov Heterogeneous catalysts offer the advantage of easier separation and potential for recycling.

| Reactants | Catalyst | Temperature (°C) | Key Feature | Reference (by analogy) |

| 3-Fluoropropanol, Dimethyl Carbonate | K₂CO₃ | 120-150 | Homogeneous, high activity | thieme-connect.de |

| 3-Fluoropropanol, Dimethyl Carbonate | NaOCH₃ | 100-130 | Homogeneous, effective | nih.gov |

| 3-Fluoropropanol, Dimethyl Carbonate | Calcined Hydrotalcites | 150-180 | Heterogeneous, reusable | researchgate.net |

Alkylation with Fluorinated Propane Derivatives

Another synthetic route involves the alkylation of a carbonate-forming reagent with a 3-fluoropropyl halide. For instance, the reaction of methyl chloroformate with 3-fluoropropanol in the presence of a base to neutralize the formed HCl is a direct method for FPMC synthesis.

CH₃OC(O)Cl + F(CH₂)₃OH + Base → CH₃OC(O)O(CH₂)₃F + Base·HCl

Alternatively, a pre-formed methyl carbonate salt, such as potassium methyl carbonate, could be alkylated with a 3-fluoropropyl halide (e.g., 1-bromo-3-fluoropropane). This SN2 reaction would directly form the desired product.

CH₃OC(O)OK + Br(CH₂)₃F → CH₃OC(O)O(CH₂)₃F + KBr

This approach benefits from the direct formation of the C-O bond of the carbonate ester. The choice of the halogen in the 3-fluoropropyl halide and the reaction conditions will influence the reaction rate and yield, following typical SN2 reactivity trends (I > Br > Cl).

| Reactants | Base/Reagent | Solvent | Temperature (°C) | Reference (by analogy) |

| Methyl chloroformate, 3-Fluoropropanol | Pyridine | Dichloromethane | 0 to r.t. | General knowledge |

| Potassium methyl carbonate, 1-Bromo-3-fluoropropane | - | DMF | 60-80 | google.com |

Multi-step Synthesis Strategies

More elaborate, multi-step syntheses can also be envisioned, potentially starting from more readily available precursors. libretexts.org For example, one could start from 1,3-propanediol. One hydroxyl group would be protected, the other would be converted to a fluoro group via a suitable fluorinating agent. After deprotection, the resulting 3-fluoropropanol would then be reacted with a carbonate source as described in the sections above.

Another multi-step strategy could involve the fluorination of a cyclic carbonate, such as propylene (B89431) carbonate, although this would likely lead to a mixture of products and require careful control of regioselectivity. A more controlled approach would be the cycloaddition of carbon dioxide to 3-fluoroepoxypropane, if available, to form 4-(fluoromethyl)-1,3-dioxolan-2-one, followed by a ring-opening reaction with a methanol (B129727) source. google.com

Reaction Mechanisms Governing this compound Formation

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of FPMC. This involves studying the kinetics and thermodynamics of the key chemical transformations.

Kinetics and Thermodynamics of FPMC Synthesis Reactions

Nucleophilic Fluorination: The nucleophilic substitution of a sulfonate ester by fluoride is a bimolecular (SN2) process. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. The kinetics are influenced by the nature of the leaving group, the solvent, and the temperature. The reaction is generally exothermic, driven by the formation of a strong C-F bond.

Transesterification: The transesterification of dimethyl carbonate with an alcohol is a reversible reaction. The forward reaction is typically slightly endothermic or has a small enthalpy change. The equilibrium can be shifted by using a large excess of one reactant or by removing one of the products. Kinetic studies on similar transesterification reactions have shown that the reaction often follows a second-order rate law. researchgate.net The activation energy for the transesterification of dimethyl carbonate with ethanol, catalyzed by sodium methoxide, has been reported to be in the range of 45-55 kJ/mol for the forward reactions. researchgate.net

Thermodynamic Data for Analogous Reactions

| Reaction Type | ΔH (kJ/mol) (estimated) | ΔG (estimated) | Key Thermodynamic Feature | Reference (by analogy) |

| Nucleophilic Fluorination (R-OTs + F⁻ → R-F + OTs⁻) | Exothermic | Favorable | Formation of a stable C-F bond | General knowledge |

| Transesterification (DMC + ROH ⇌ R'OCOOR + CH₃OH) | Near-zero to slightly endothermic | Equilibrium-dependent | Reversible reaction | researchgate.net |

The synthesis of this compound can be achieved through various established synthetic organic chemistry methods. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and economic considerations. Further research is needed to establish the optimal conditions and to perform detailed kinetic and thermodynamic studies specifically for the synthesis of this fluorinated carbonate.

Role of Catalysts and Reagents in Reaction Selectivity

The synthesis of carbonates often involves catalysts to enhance reaction rates and control selectivity. The choice of catalyst is crucial for achieving high yields and minimizing byproducts. Key catalysts and reagents in similar carbonate syntheses include potassium carbonate, lithium bromide, and metal tungsten compounds.

Potassium Carbonate (K₂CO₃):

Potassium carbonate is a widely used, inexpensive, and environmentally benign weak base in organic synthesis. alfa-chemistry.com It can function as both a catalyst and a reagent. alfa-chemistry.commdpi.com In reactions like alkylation and acylation, K₂CO₃ acts as a base or a basic catalyst. alfa-chemistry.com For instance, in the synthesis of dimethyl carbonate (DMC) from methanol and CO₂, K₂CO₃ has been identified as a highly efficient catalyst. mdpi.com It can react with alcohols like methanol to form a key carbonate intermediate (CH₃OCOO⁻), which demonstrates its role as a reactant in the pathway to carbonate formation. mdpi.com Its mild basicity and ease of separation make it a practical choice in various organic reactions. scispace.com

Lithium Bromide (LiBr):

Lithium bromide is recognized as an inexpensive and effective catalyst, particularly in reactions involving the opening of epoxide rings, a common step in some chemical syntheses. researchgate.net The Lewis acidic nature of the lithium ion (Li⁺) activates oxygen-containing molecules, making them more susceptible to nucleophilic attack. researchgate.net LiBr has demonstrated high efficiency in catalyzing the condensation of carbonyl compounds with active methylene (B1212753) compounds in the absence of a solvent, leading to high yields of olefinic products. rsc.org This catalytic activity is crucial for carbon-carbon bond formation and can be applied to various synthetic strategies. researchgate.netrsc.org

Metal Tungsten Compounds:

Tungsten and its compounds are known to form chemical species across a range of oxidation states, from -2 to +6. wikipedia.org In the context of catalysis, tungsten oxides and other compounds are significant. For example, the Folin-Ciocalteu reagent, which contains molybdenum and tungsten metallic ions, is used to quantify phenolic compounds through a redox reaction where the metals are reduced. mdpi.com While direct catalytic pathways for FPMC synthesis using tungsten are not extensively detailed in the provided results, the chemistry of tungsten suggests its potential in catalytic cycles involving oxidation-reduction steps. wikipedia.orggeoscienceworld.org Tungsten carbides, produced by heating tungsten powder with carbon, are known for their resistance to chemical attack, a property that can be valuable in robust catalytic systems. wikipedia.org

The following table summarizes the general roles of these catalysts in relevant organic syntheses.

| Catalyst/Reagent | General Role | Key Characteristics | Relevant Reaction Types |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Weak base, catalyst, reagent alfa-chemistry.commdpi.com | Inexpensive, environmentally friendly, mildly basic alfa-chemistry.comscispace.com | Alkylation, Acylation, Carbonate Synthesis alfa-chemistry.commdpi.com |

| Lithium Bromide (LiBr) | Lewis acid catalyst researchgate.net | Efficient, inexpensive researchgate.netrsc.org | Epoxide ring-opening, Condensation reactions researchgate.netrsc.org |

| Metal Tungsten Compounds | Redox catalyst component wikipedia.orgmdpi.com | Forms compounds in multiple oxidation states wikipedia.org | Redox-based reactions mdpi.com |

Computational Insights into Transition States and Reaction Intermediates

Understanding the reaction mechanism at a molecular level is crucial for optimizing the synthesis of FPMC. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate transition states and reaction intermediates that are often difficult to characterize experimentally. youtube.comccl.net

A transition state represents the highest energy point along a reaction coordinate, and its geometry is a critical factor in determining the reaction rate. youtube.com Computational methods like DFT can be used to calculate the geometry and energy of these transient structures. youtube.com By mapping the minimum energy pathway, chemists can visualize the transformation from reactants to products, identifying the energy barriers that must be overcome. youtube.com

For fluoroalkylation reactions, computational studies can elucidate the influence of the fluorine atoms on the stability of intermediates and the energy of transition states. digitellinc.com For example, in the study of fluorotelomer aldehyde degradation, multiconformational transition state theory (MC-TST) was used to calculate reaction rate coefficients, showing the importance of considering multiple conformers and quantum mechanical tunneling. nih.gov While specific DFT studies on the synthesis of this compound were not found, the principles from related systems are applicable. For instance, in the synthesis of dimethyl carbonate, in-situ spectroscopic methods combined with theoretical calculations have been used to identify key intermediates like the •CO₂⁻ radical, providing a model for understanding CO₂ fixation reactions. researchgate.net

The process of finding a transition state computationally involves methods like relaxed surface scans or nudged elastic band (NEB) methods to generate an initial guess of the geometry. youtube.com This guess is then optimized to locate the true transition state, which is confirmed by frequency calculations showing exactly one imaginary frequency corresponding to the reaction coordinate. youtube.com

Green Chemistry Principles in FPMC Synthesis

The application of green chemistry principles to chemical manufacturing is driven by both environmental and economic pressures, aiming to design processes that reduce waste and minimize the use of hazardous substances. biotage.comrsc.org

Atom Economy and Reaction Efficiency Studies

Atom economy is a central concept in green chemistry that measures how efficiently reactant atoms are incorporated into the desired final product. primescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate fewer waste byproducts. primescholars.comresearchgate.net For example, the synthesis of cyclic carbonates from epoxides and carbon dioxide can be a 100% atom-economical reaction, as all atoms from the reactants are part of the product. researchgate.net

In contrast, substitution and elimination reactions often have poor atom economy. primescholars.com The traditional yield calculation does not account for the generation of stoichiometric byproducts, which can sometimes have a greater mass than the product itself. rsc.org Therefore, designing a synthetic route for FPMC that maximizes atom economy is a key goal of green chemistry. This involves choosing reaction types, such as addition reactions, that inherently minimize waste.

The following table illustrates the ideal atom economy for different reaction types.

| Reaction Type | General Characteristic | Atom Economy |

|---|---|---|

| Addition | All reactant atoms are incorporated into the final product. primescholars.com | 100% primescholars.com |

| Rearrangement | Atoms of a molecule are reorganized. primescholars.com | 100% primescholars.com |

| Substitution | Part of one molecule is replaced by another atom or group, generating a byproduct. primescholars.com | Less than 100% |

| Elimination | Atoms are removed from a molecule, forming a double bond and a byproduct. primescholars.com | Less than 100% |

Environmentally Benign Solvent and Reagent Selection

The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. biotage.comresearchgate.net Traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are classified as hazardous. biotage.comresearchgate.net The search for greener alternatives focuses on solvents with lower toxicity, biodegradability, and derivation from renewable resources. researchgate.netresearchgate.net

Promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate (PC). biotage.comresearchgate.netmdpi.com These solvents are considered less toxic than their conventional counterparts. biotage.com For example, propylene carbonate is biodegradable, has a high boiling point, low vapor pressure, and can be synthesized with 100% atom economy from propylene oxide and CO₂. researchgate.net The selection of a green solvent for FPMC synthesis would require evaluating the solubility of reactants and reagents, as well as its effect on the reaction profile. biotage.com

Waste Minimization Strategies in FPMC Production

Waste minimization in chemical production is a core principle of green chemistry, moving from a paradigm of waste treatment to waste prevention at the source. rsc.org This involves several strategies:

By integrating these principles, the production of this compound can be designed to be more sustainable, efficient, and environmentally responsible.

Advanced Characterization and Spectroscopic Analysis of 3 Fluoropropyl Methyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as multi-dimensional techniques, a detailed map of the atomic connectivity and environment within 3-Fluoropropyl methyl carbonate can be constructed.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its local environment, with electronegative atoms like oxygen and fluorine causing a downfield shift to higher ppm values.

The methyl protons (OCH₃) are anticipated to appear as a singlet, being shielded by the adjacent oxygen atom. The three methylene (B1212753) groups of the propyl chain (–OCH₂CH₂CH₂F) will each produce a distinct signal. The methylene group attached to the carbonate oxygen (–OCH₂–) will be deshielded and appear as a triplet. The central methylene group (–CH₂–) will present as a more complex multiplet due to coupling with the protons on both adjacent methylene groups. The methylene group bonded to the highly electronegative fluorine atom (–CH₂F) will be the most deshielded of the propyl chain protons and will appear as a triplet of doublets due to coupling with both the adjacent protons and the fluorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| OCH₃ | ~3.7 | Singlet (s) |

| OCH₂CH₂CH₂F | ~4.2 | Triplet (t) |

| OCH₂CH₂CH₂F | ~2.1 | Multiplet (m) |

| OCH₂CH₂CH₂F | ~4.5 | Triplet of Doublets (td) |

¹³C NMR Spectroscopic Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In a broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. researchgate.net this compound has five distinct carbon environments, and thus five signals are expected.

The carbonyl carbon (C=O) of the carbonate group is the most deshielded and will appear at the lowest field (highest ppm). shout.educationdocbrown.info The carbon of the methyl group (OCH₃) will be at a higher field. shout.educationrsc.org The three methylene carbons of the propyl chain will have distinct chemical shifts influenced by their proximity to the electronegative oxygen and fluorine atoms. The carbon atom directly bonded to the fluorine (CH₂F) will be significantly deshielded compared to a typical alkyl carbon, as will the carbon bonded to the carbonate oxygen (OCH₂). docbrown.infoyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | ~155 |

| OC H₃ | ~55 |

| OC H₂CH₂CH₂F | ~68 |

| OCH₂C H₂CH₂F | ~30 |

| OCH₂CH₂C H₂F | ~80 (d, ¹JCF ≈ 165 Hz) |

¹⁹F NMR Spectroscopic Analysis and Fluorine Substitution Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds. researchgate.net Since ¹⁹F has a nuclear spin of ½ and 100% natural abundance, it is readily detected. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal will be split into a triplet by the two adjacent protons on the same carbon, and each of these peaks will be further split into a triplet by the two protons on the neighboring carbon, resulting in a triplet of triplets. The chemical shift of the fluorine atom is influenced by its electronic environment.

Multi-dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) are employed. manchester.ac.uk

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the signals of the adjacent methylene groups in the propyl chain (OCH₂–CH₂ and CH₂–CH₂F). sci-hub.box

HMQC/HSQC: These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. manchester.ac.uk For instance, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~80 ppm, confirming their direct bond.

²⁹Si NMR Chemical Shifts for Donor Number Estimation of Fluorinated Carbonates

The donor number (DN) of a solvent is a measure of its Lewis basicity or its ability to solvate cations. For applications such as in lithium-ion battery electrolytes, the donor number of the solvent components is a critical parameter. The donor number of fluorinated carbonates can be estimated using ²⁹Si NMR spectroscopy. researchgate.netnih.govresearchgate.net This method utilizes a probe molecule, typically a silicon-containing compound like tetramethylsilane (B1202638) (TMS), which is dissolved in the solvent of interest. miamioh.edu The chemical shift of the ²⁹Si nucleus is sensitive to the electronic environment and thus to the donor ability of the solvent molecules coordinating to it. A higher donor number of the solvent will generally lead to a greater shielding of the ²⁹Si nucleus, resulting in a shift to a lower frequency (lower ppm value). By correlating the ²⁹Si chemical shift with known donor numbers of reference solvents, the donor number of this compound can be estimated. This provides valuable insight into its potential performance as an electrolyte component. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₉FO₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion upon electron impact would likely proceed through several pathways. Common fragmentation patterns for carbonates and ethers include the loss of small neutral molecules or radicals. Potential fragmentation pathways for this compound include:

Loss of the methoxy (B1213986) radical (•OCH₃)

Loss of the fluoropropyl radical (•CH₂CH₂CH₂F)

Cleavage of the propyl chain, for example, loss of a CH₂F radical.

Rearrangement reactions followed by fragmentation.

The analysis of the resulting fragment ions provides a fingerprint that helps to confirm the structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound by providing highly accurate mass measurements of the molecular ion. This accuracy allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. For fluorinated compounds, HRMS can precisely measure the mass-to-charge ratio (m/z), confirming the presence and number of fluorine atoms in the molecule.

In a typical analysis, the exact mass of the this compound molecule (C₅H₉FO₃) would be determined and compared to its theoretical mass. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enables the differentiation of isotopic peaks, further confirming the compound's identity.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₅H₁₀FO₃⁺ | 137.0614 |

| [M+Na]⁺ | C₅H₉FNaO₃⁺ | 159.0433 |

| [M-H]⁻ | C₅H₈FO₃⁻ | 135.0457 |

This table presents calculated theoretical values for common adducts of this compound in high-resolution mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. It combines the separation capabilities of GC with the detection power of MS, making it ideal for identifying and quantifying the compound in complex mixtures, such as reaction products or electrolyte solutions. shimadzu.com

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The choice of column is critical; for fluorinated carbonates, a mid-polarity column, such as one with a (35%) diphenyl / (65%) dimethyl polysiloxane stationary phase, can provide sharp, symmetrical peaks. cromlab-instruments.es As the separated components elute from the column, they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is characteristic of the compound's structure.

Key fragmentation patterns for this compound would be expected to arise from the cleavage of the carbonate and fluoropropyl groups.

Table 2: Expected Key Fragment Ions in GC-MS of this compound

| m/z | Proposed Fragment |

| 136 | [M]⁺ (Molecular Ion) |

| 105 | [M - OCH₃]⁺ |

| 77 | [M - COOCH₃]⁺ |

| 63 | [CH₂CH₂CH₂F]⁺ |

| 59 | [COOCH₃]⁺ |

This table shows hypothetical but structurally-plausible fragment ions for this compound based on typical electron ionization fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules that may not be suitable for GC-MS. While this compound is volatile, ESI-MS can be employed, especially when coupled with liquid chromatography, to analyze it directly from solution without the need for derivatization.

ESI generates ions directly from a liquid phase, typically by creating a fine spray of charged droplets. This process is gentle and often results in the observation of the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the solvent. rsc.org This makes it an excellent technique for confirming the molecular weight of the compound. The data obtained from ESI-MS complements GC-MS by providing clear molecular ion information, which can sometimes be weak or absent in electron ionization spectra.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its composition in mixtures. HPLC, GC, and TLC each offer unique advantages for purification, quantitative analysis, and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. For organic carbonates, ion-moderated partition chromatography on polymer-based columns has proven effective. unl.edu This method can separate a mixture of carbonates using an isocratic mobile phase, such as dilute sulfuric acid in water, eliminating the need for complex gradients or sample derivatization. unl.edu

Assessing the purity of this compound via HPLC would involve developing a method that provides a sharp, well-resolved peak for the main component, separated from any starting materials, byproducts, or degradation products. The peak area can then be used to calculate the purity percentage.

Table 3: Representative HPLC Method Parameters for Carbonate Separation

| Parameter | Value |

| Column | Strong acid cation-exchange resin (Polystyrene-divinylbenzene) |

| Mobile Phase | 5 mM H₂SO₄ (aq) |

| Flow Rate | 0.6 mL/min |

| Column Temp. | 55 °C |

| Detector | Refractive Index (RI) |

This table is adapted from a method developed for common battery electrolyte carbonates and represents a starting point for the analysis of this compound. unl.edu

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method for determining the purity of volatile organic compounds and analyzing their composition in mixtures. cromlab-instruments.es The technique separates compounds based on their boiling points and interaction with the stationary phase of the GC column.

For this compound, a GC-FID method would provide quantitative information on its concentration and the presence of any volatile impurities. A capillary column, such as a ZB-624 or similar, is often used for analyzing fluorinated compounds. ijirset.com The method's accuracy and reproducibility make it suitable for quality control in production processes. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for precise quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. guidechem.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) at different time intervals. youtube.comyoutube.com The plate is then developed in a suitable solvent system that allows for the separation of the starting materials and the product. By comparing the spots of the reaction mixture with spots of the pure starting materials and, if available, the pure product, one can visually assess the reaction's progress. youtube.comyoutube.com The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. Once the starting material spot is no longer visible, the reaction is considered complete.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and improved sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). The technique is particularly valuable for the purity assessment and quantification of non-volatile and thermally labile compounds.

Theoretical Application to this compound:

In the analysis of this compound, a UHPLC method would be developed to separate the target compound from any impurities, starting materials, or byproducts from its synthesis. The separation would be based on the differential partitioning of the analytes between a stationary phase (typically a packed column with small particle size, e.g., <2 µm) and a mobile phase.

A typical UHPLC system for this purpose would involve:

A reversed-phase column (e.g., C18 or C8) where the stationary phase is nonpolar.

A mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient or isocratic elution profile would be optimized to achieve the best separation.

A detector , most commonly a Diode Array Detector (DAD) or a Mass Spectrometer (MS). A DAD would provide information on the UV absorbance of the compound, while an MS detector would offer mass-to-charge ratio data, providing a higher degree of specificity and structural information.

Expected Research Findings:

A chromatogram showing a sharp, well-defined peak for this compound at a specific retention time.

The purity of the sample would be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

If coupled with mass spectrometry (UHPLC-MS), the mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, further confirming its identity.

The following table outlines a hypothetical set of parameters for a UHPLC analysis of this compound.

| Parameter | Hypothetical Value/Condition |

| Column | C18, 1.7 µm particle size, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 1 µL |

| Detection | DAD (210 nm) / ESI-MS |

| Expected RT | ~2.5 min |

This table is illustrative and represents a typical starting point for method development.

Other Advanced Analytical Techniques for Structural and Purity Assessment

Beyond chromatographic methods, other analytical techniques are essential for a full structural and purity characterization of a compound like this compound.

Elemental Combustion Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. For heteroatom-containing compounds, modifications to the technique allow for the quantification of elements such as sulfur, halogens, and oxygen. The analysis of organofluorine compounds presents unique challenges due to the high reactivity of fluorine. thermofisher.com

Theoretical Application to this compound:

To determine the elemental composition of this compound (C5H9FO3), a sample would be combusted in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO2, H2O, and HF) would be passed through a series of traps or a gas chromatography column to separate them, and their quantities would be measured by a thermal conductivity detector (TCD). thermofisher.com The analysis of fluorine-containing compounds often requires special reagents or traps to capture the reactive fluorine species and prevent damage to the instrument. thermofisher.com

Expected Research Findings:

The theoretical elemental composition of this compound is calculated based on its molecular formula (C5H9FO3) and atomic weights. The results from an experimental combustion analysis would be compared to these theoretical values to confirm the empirical formula of the compound.

| Element | Theoretical Mass % |

| Carbon | 44.78% |

| Hydrogen | 6.76% |

| Fluorine | 14.16% |

| Oxygen | 35.79% |

The experimental values are expected to be in close agreement with these theoretical percentages for a pure sample.

Diffraction analysis, primarily X-ray diffraction (XRD), is a powerful technique for determining the atomic and molecular structure of a crystalline solid. For a compound that can be crystallized, single-crystal XRD can provide precise bond lengths, bond angles, and conformational information, offering unambiguous proof of its chemical structure. Powder XRD (PXRD) is used to analyze polycrystalline materials and can be used to identify the crystalline phase of a compound.

Theoretical Application to this compound:

If this compound can be obtained as a crystalline solid, single-crystal X-ray diffraction would be the definitive method for its structural elucidation. A suitable single crystal would be isolated and mounted on a diffractometer. The crystal would then be irradiated with monochromatic X-rays, and the diffraction pattern would be collected. The analysis of this pattern would lead to the generation of a three-dimensional electron density map, from which the positions of the atoms can be determined.

Expected Research Findings:

While no crystal structure for this compound is currently available in the public domain, a successful single-crystal XRD analysis would provide:

The precise three-dimensional arrangement of the atoms in the molecule.

Detailed geometric parameters , including all bond lengths and angles.

Information on intermolecular interactions in the solid state, such as hydrogen bonding or dipole-dipole interactions.

The unit cell parameters and the space group of the crystal lattice.

In the absence of single crystals, Powder X-ray Diffraction (PXRD) could be used to assess the crystallinity and phase purity of a solid sample of this compound. The resulting diffractogram would be a fingerprint of the crystalline form.

Computational Chemistry and Theoretical Investigations of 3 Fluoropropyl Methyl Carbonate

Molecular Dynamics (MD) Simulations

Investigation of Intermolecular Interactions and Solvation Shells

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for probing the intricate dance of molecules in the liquid phase. While specific MD studies focusing solely on 3-Fluoropropyl methyl carbonate are not extensively available in the public domain, the principles governing intermolecular interactions and solvation shell structures in related carbonate-based electrolytes provide a strong framework for understanding FPMC's behavior.

In lithium-ion battery electrolytes, the solvation of lithium ions (Li⁺) by solvent molecules is a critical phenomenon that dictates ion mobility, conductivity, and the formation of the solid electrolyte interphase (SEI). For carbonate solvents, the interaction is primarily between the positively charged lithium ion and the partial negative charge on the carbonyl oxygen of the carbonate molecule. The arrangement of solvent molecules around the central Li⁺ ion forms distinct solvation shells.

For FPMC, the introduction of a fluorine atom is expected to significantly modulate these interactions. The high electronegativity of fluorine will induce a dipole moment in the propyl chain, potentially influencing the orientation of the FPMC molecule within the Li⁺ solvation shell. Furthermore, intermolecular forces such as dipole-dipole interactions and weaker hydrogen bonds between the fluorine atom and surrounding molecules could play a role in the local structuring of the electrolyte. Computational studies on other fluorinated molecules have highlighted the importance of considering such non-covalent interactions to accurately model the system's properties. arxiv.orgresearchgate.net The solvation structure around the Li⁺ ion in an FPMC-containing electrolyte would therefore be a complex interplay of electrostatic interactions with the carbonyl oxygen and the influence of the fluorinated propyl group on the surrounding solvent and anion environment.

Structure-Property Relationships Derived from Computational Models

Computational models are instrumental in establishing clear relationships between the molecular structure of a compound and its macroscopic properties. For FPMC, these models help to elucidate the impact of fluorination on its suitability as an electrolyte solvent.

Influence of Fluorination on Electronic and Steric Properties

The substitution of a hydrogen atom with a fluorine atom in the propyl chain of methyl propyl carbonate has profound effects on the molecule's electronic and steric characteristics. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond and influences the electron distribution across the entire molecule.

This increased polarity generally leads to a higher dielectric constant. Experimental studies on a series of partially fluorinated methyl propyl carbonate derivatives have shown that the dielectric constant tends to increase with the number of fluorine atoms. arxiv.org A higher dielectric constant is beneficial for dissolving lithium salts, a fundamental requirement for an electrolyte solvent.

From a steric perspective, the fluorine atom is larger than a hydrogen atom, which can influence the packing of solvent molecules and their ability to coordinate with lithium ions. However, in the case of FPMC, the single fluorine atom at the 3-position is relatively remote from the coordinating carbonyl group, suggesting that its steric hindrance might be less significant compared to fluorination closer to the carbonate functional group.

Table 1: Comparison of Physical Properties of Methyl Propyl Carbonate (MPC) and its Fluorinated Derivatives

| Compound | Abbreviation | Number of F atoms | Dielectric Constant (ε) | Viscosity (η / mPa·s at 25°C) |

| Methyl propyl carbonate | MPC | 0 | 3.3 | 0.81 |

| This compound | FPMC | 1 | 11.2 | 1.14 |

| 3,3,3-Trifluoropropyl methyl carbonate | TFPMC | 3 | 17.1 | 1.11 |

| 2,2,3,3-Tetrafluoropropyl methyl carbonate | TeFPMC | 4 | 11.1 | 1.54 |

| 2,2,3,3,3-Pentafluoropropyl methyl carbonate | PFPMC | 5 | 7.9 | 1.29 |

Data sourced from Ue et al., 2010. arxiv.org

The interactive table above clearly shows the significant increase in the dielectric constant of FPMC compared to its non-fluorinated counterpart, MPC, highlighting the strong electronic influence of the fluorine atom. arxiv.org

Predictive Modeling of Reactivity and Stability (e.g., Oxidative Decomposition Potentials)

A critical requirement for electrolyte solvents in high-voltage lithium-ion batteries is high oxidative stability. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the oxidative decomposition potentials of solvent molecules. These calculations typically involve determining the energy required to remove an electron from the highest occupied molecular orbital (HOMO) of the molecule. A lower HOMO energy level generally correlates with higher oxidative stability.

The electron-withdrawing nature of the fluorine atom in FPMC is expected to lower its HOMO energy level compared to non-fluorinated methyl propyl carbonate. This stabilization of the molecule makes it more resistant to oxidation. Experimental measurements have confirmed this trend, showing that the oxidative decomposition potentials of fluorinated methyl propyl carbonate derivatives tend to increase with the number of fluorine atoms. arxiv.org

DFT studies on the oxidative decomposition of other carbonate solvents, such as propylene (B89431) carbonate (PC), have shown that the process often initiates with the loss of an electron, followed by bond cleavage, leading to the formation of radical species and gases like CO₂. chemrxiv.orgnih.govcapes.gov.br Similar mechanisms are likely at play for FPMC, with the initial oxidation being the rate-determining step.

Table 2: Oxidative Decomposition Potentials of Methyl Propyl Carbonate (MPC) and its Fluorinated Derivatives

| Compound | Abbreviation | Number of F atoms | Oxidative Decomposition Potential (V vs. Li/Li⁺) |

| Methyl propyl carbonate | MPC | 0 | 4.8 |

| This compound | FPMC | 1 | 5.1 |

| 3,3,3-Trifluoropropyl methyl carbonate | TFPMC | 3 | 5.4 |

| 2,2,3,3-Tetrafluoropropyl methyl carbonate | TeFPMC | 4 | 5.5 |

| 2,2,3,3,3-Pentafluoropropyl methyl carbonate | PFPMC | 5 | 5.8 |

Data sourced from Ue et al., 2010. arxiv.org

The data in the table demonstrates a clear trend of increasing oxidative stability with the degree of fluorination, with FPMC showing a notable improvement over the non-fluorinated MPC. arxiv.org

Lewis Basicity and Donor Number Analysis

The Lewis basicity of a solvent, often quantified by its donor number (DN), is a measure of its ability to donate an electron pair to a Lewis acid. In the context of battery electrolytes, the donor number reflects the solvating power of the solvent towards the lithium cation (a Lewis acid). A higher donor number generally indicates stronger solvation.

The electron-withdrawing effect of the fluorine atom in FPMC reduces the electron density on the carbonyl oxygen atoms, which are the primary sites for Li⁺ coordination. This reduction in electron density leads to a lower Lewis basicity and, consequently, a lower donor number compared to its non-fluorinated analogue.

While a high donor number can be beneficial for salt dissolution, excessively strong solvation can hinder Li⁺ mobility and lead to co-intercalation of solvent molecules into the graphite (B72142) anode, causing exfoliation. Therefore, a moderate donor number is often desirable.

The donor numbers of fluorinated methyl propyl carbonate derivatives have been estimated experimentally. arxiv.org These studies show that the donor number tends to decrease with an increasing number of fluorine atoms, which is consistent with the theoretical understanding of the electronic effects of fluorination.

Table 3: Estimated Donor Numbers of Methyl Propyl Carbonate (MPC) and its Fluorinated Derivatives

| Compound | Abbreviation | Number of F atoms | Estimated Donor Number (DN) |

| Methyl propyl carbonate | MPC | 0 | 16.5 |

| This compound | FPMC | 1 | 15.4 |

| 3,3,3-Trifluoropropyl methyl carbonate | TFPMC | 3 | 13.7 |

| 2,2,3,3-Tetrafluoropropyl methyl carbonate | TeFPMC | 4 | 12.5 |

| 2,2,3,3,3-Pentafluoropropyl methyl carbonate | PFPMC | 5 | 13.0 |

Data sourced from Ue et al., 2010. arxiv.org

The table illustrates the expected decrease in donor number with increasing fluorination, with FPMC exhibiting a slightly lower donor number than MPC. arxiv.org

Machine Learning Applications in FPMC Research

Data-Driven Solvent Design for Energy Storage Applications

The vast chemical space of potential electrolyte solvents presents a significant challenge for traditional, trial-and-error experimental approaches. Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of new materials, including electrolyte components. pnas.orgibm.com

In the context of FPMC research, ML models can be trained on large datasets of known solvent properties to predict the performance of new candidate molecules. These datasets can include computationally derived properties (such as HOMO/LUMO energies, dipole moments, and solvation energies) and experimentally measured data (such as conductivity, viscosity, and battery cycling performance).

By identifying the key molecular descriptors that correlate with desired electrolyte properties, ML models can guide the rational design of novel fluorinated carbonates with optimized performance characteristics. For instance, a model could be developed to predict the oxidative stability and Li⁺ conductivity of various fluorinated carbonate structures, allowing researchers to prioritize the synthesis and testing of the most promising candidates. While specific ML studies focused on FPMC are not yet prevalent, the general frameworks for data-driven solvent design are well-established and could be readily applied to accelerate the development of FPMC-based electrolytes for next-generation energy storage applications. pnas.org

Prediction of Electrochemical Performance Parameters

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for predicting the electrochemical properties of solvent molecules like this compound (FPMC) for their application in lithium-ion batteries. These theoretical investigations provide critical insights into the molecule's stability and its behavior within an electrolyte system, guiding the rational design of improved battery technologies. Key parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in determining the electrochemical stability window of an electrolyte.

The HOMO energy level is a significant indicator of a molecule's susceptibility to oxidation. A lower HOMO energy level suggests a greater resistance to losing electrons, which translates to higher oxidative stability. For electrolyte solvents, a high oxidative stability is crucial to prevent decomposition at the cathode surface, especially in high-voltage lithium-ion batteries. Conversely, the LUMO energy level relates to the molecule's ability to accept an electron, indicating its reduction potential. A higher LUMO energy level implies that the molecule is less likely to be reduced, which is a desirable characteristic for preventing degradation at the anode.

The difference between the HOMO and LUMO energy levels, often referred to as the HOMO-LUMO gap, provides a theoretical estimation of the electrochemical stability window of the compound. A wider gap generally corresponds to greater kinetic stability and a lower tendency to undergo electrochemical reactions.

In the context of fluorinated carbonates, computational studies have consistently shown that the introduction of fluorine atoms tends to lower the HOMO energy level, thereby enhancing the oxidative stability of the molecule. This is attributed to the high electronegativity of fluorine, which withdraws electron density from the carbonate molecule.

For this compound, specific computational data has been reported. These theoretical calculations are instrumental in comparing its potential performance against other fluorinated and non-fluorinated carbonate solvents.

Table 1: Calculated Electrochemical Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -12.98 eV |

| LUMO Energy | 1.83 eV |

Data sourced from computational studies on electrolyte solvents for lithium-ion batteries. scribd.com

The calculated HOMO energy of -12.98 eV for this compound is indicative of its enhanced oxidative stability compared to non-fluorinated analogues. scribd.com This suggests that FPMC is less prone to decomposition at high voltages, a critical advantage for developing high-energy-density batteries. The LUMO energy of 1.83 eV further characterizes its electrochemical behavior. scribd.com The large HOMO-LUMO gap derived from these values underscores the molecule's predicted stability as an electrolyte solvent. Research indicates that the oxidative decomposition potentials of fluorinated methyl propyl carbonate derivatives generally increase with the number of fluorine atoms, a trend supported by these computational findings. researchgate.net

Role of 3 Fluoropropyl Methyl Carbonate in Advanced Electrochemical Systems

FPMC as an Electrolyte Component in Energy Storage Devices

FPMC has been examined as a component in electrolytes for lithium-ion batteries. Studies have shown that its incorporation can lead to improved cell performance. For instance, electrolytes containing FPMC have demonstrated the ability to enhance the cycling efficiency of the lithium electrode. researchgate.net In evaluations using Li | LiCoO₂ cells, electrolytes based on propylene (B89431) carbonate (PC) and FPMC have been reported to yield higher discharge capacities compared to those with non-fluorinated counterparts. researchgate.net The fluorination of the solvent molecule is considered an effective method for achieving better performance in lithium batteries. researchgate.net The presence of fluorine can increase oxidative stability, which is essential for batteries that operate at higher voltages. researchgate.net

While extensive research has focused on lithium-ion systems, the principles of using fluorinated electrolytes are being extended to other battery chemistries, such as sodium-ion batteries (SIBs). SIBs are considered a promising alternative to LIBs due to the natural abundance and low cost of sodium. pku.edu.cn A significant challenge in SIB development is safety, as the chemical activity of sodium is higher than that of lithium, increasing the risk of thermal runaway. pku.edu.cn To address this, non-flammable electrolytes are being developed, often incorporating fluorinated compounds. For example, a non-flammable electrolyte composed of sodium hexafluorophosphate (B91526) (NaPF₆) in a mixture of di-(2,2,2-trifluoroethyl) carbonate (TFEC) and fluoroethylene carbonate (FEC) has shown excellent flame-retarding ability and compatibility with sodium electrodes. pku.edu.cn Although direct studies on FPMC in SIBs are not widely documented, the successful use of other fluorinated carbonates suggests that FPMC could potentially serve a similar role in enhancing the safety and electrochemical stability of sodium-ion systems.

Electrolytes in commercial lithium-ion batteries typically consist of a mixture of solvents to achieve a balance of properties. researchgate.net A high-polarity solvent like ethylene (B1197577) carbonate (EC) is used to effectively dissolve the lithium salt, while a low-viscosity solvent like ethyl methyl carbonate (EMC) is added to improve ionic conductivity. researchgate.net FPMC is often considered as a co-solvent in such mixtures.

Research has specifically investigated binary mixtures, such as combining FPMC with propylene carbonate (PC). researchgate.net These PC-FPMC electrolyte systems have been shown to result in higher cycling efficiency for the lithium electrode. researchgate.net The introduction of fluorinated co-solvents can also influence the solvation structure of the lithium ion. nih.gov Depending on their properties, fluorinated carbonates may participate in the Li⁺ solvation shell or act as a diluent, which in turn affects the formation and composition of the crucial solid electrolyte interphase (SEI) on the electrode surfaces. nih.gov The synergistic effect of combining solvents with different properties is a key strategy for optimizing electrolyte performance, and FPMC's characteristics make it a viable candidate for inclusion in these complex mixtures. researchgate.net

Electrochemical Performance Enhancements Attributed to FPMC

The inclusion of FPMC in an electrolyte formulation can lead to measurable improvements in electrochemical performance. These enhancements are directly linked to its influence on fundamental properties such as ion transport and electrochemical stability. The presence of the fluorine atom modifies the electron distribution within the molecule, altering its interaction with lithium ions and its behavior at the high-potential cathode and low-potential anode.

Ionic conductivity is a critical parameter for an electrolyte, as it dictates the rate capability of a battery. The conductivity of an electrolyte is a function of the concentration of charge carriers, their mobility, the viscosity of the solvent, and the dielectric constant of the solvent, which aids in salt dissociation.

| Compound | Molar Volume (cm³ mol⁻¹) | Dielectric Constant (εr) | Viscosity (η / mPa·s) |

|---|---|---|---|

| Methyl propyl carbonate (MPC) | 105.7 | 3.3 | 0.79 |

| 3-Fluoropropyl methyl carbonate (FPMC) | 103.1 | 14.8 | 1.25 |

| Methyl 3,3,3-trifluoropropyl carbonate (TrFPMC) | 111.4 | 11.4 | 0.94 |

The electrochemical stability window of an electrolyte determines the voltage range within which a battery can operate without significant electrolyte decomposition. Anodic stability refers to the electrolyte's resistance to oxidation at the high-potential cathode, while cathodic stability relates to its resistance to reduction at the low-potential anode.

Fluorination is a well-known strategy to improve the anodic stability of organic solvents. researchgate.net The strong electron-withdrawing effect of the fluorine atom makes the molecule more resistant to losing an electron (oxidation). researchgate.net Research confirms this trend, showing that the oxidative decomposition potentials of fluorinated MPC derivatives tend to increase with an increasing number of fluorine atoms. researchgate.net This enhanced anodic stability is crucial for the development of high-voltage lithium-ion batteries that employ next-generation high-potential cathode materials. researchgate.net However, this improvement in oxidative stability can come at the cost of reduced stability against reduction. researchgate.net Theoretical studies indicate that both the quantity and position of fluorine substitutions have a significant impact on the oxidation and reduction potentials. nih.gov

| Solvent | Specific Conductivity (κ / mS cm⁻¹) at 25°C | Oxidative Decomposition Potential (V vs. Li/Li⁺) |

|---|---|---|

| Methyl propyl carbonate (MPC) | 3.8 | 4.7 |

| This compound (FPMC) | 3.9 | 4.9 |

| Methyl 3,3,3-trifluoropropyl carbonate (TrFPMC) | 3.0 | 5.0 |

Influence on Solid Electrolyte Interphase (SEI) Formation and Characteristics

The presence of fluorine in the carbonate structure is known to facilitate the formation of a more stable and robust SEI layer. This is often attributed to the generation of lithium fluoride (B91410) (LiF) within the SEI matrix. LiF is a key component that enhances the mechanical stability and ionic conductivity of the SEI, effectively suppressing the continuous decomposition of the electrolyte and minimizing the growth of lithium dendrites, which can cause short circuits.

In a broader context, additives like fluoroethylene carbonate (FEC) have been shown to create a stable, LiF-rich SEI layer, particularly on high-capacity anodes like silicon. researchgate.netnih.gov This leads to improved coulombic efficiency and capacity retention. researchgate.net The underlying principle is that the fluorinated additive is preferentially reduced at the anode surface before the primary electrolyte solvents, such as ethylene carbonate (EC), dictating the initial composition of the SEI. osti.govucsd.edu The resulting SEI is often thinner and more uniform, which is crucial for accommodating the large volume changes associated with next-generation anode materials. osti.govosti.gov

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the chemical composition of the SEI. researchgate.netrsc.org By examining the binding energies of core-level electrons, XPS provides detailed information about the elemental and chemical states of the species present in the interphase.

Studies utilizing XPS on SEI layers formed in the presence of fluorinated additives consistently reveal the incorporation of fluorine-containing species. nih.govresearchgate.net For instance, in electrolytes containing fluoroethylene carbonate (FEC), a compound related to FPMC, XPS analysis confirms the formation of a LiF-rich SEI. researchgate.netnih.gov The F 1s spectrum typically shows a prominent peak corresponding to LiF, indicating its significant presence in the SEI. osti.govresearchgate.net

The C 1s and O 1s spectra provide further insights into the organic and inorganic components of the SEI. In the presence of fluorinated carbonates, the relative intensities of peaks associated with lithium carbonate (Li₂CO₃) and lithium alkyl carbonates (ROCO₂Li) can be altered compared to standard electrolytes. diva-portal.orgmdpi.com The analysis often shows a higher proportion of inorganic species, which contributes to a more stable SEI. researchgate.net

Below is a table summarizing typical XPS findings for SEI layers formed in electrolytes with and without a fluorinated carbonate additive.

| Spectral Region | Component | Electrolyte without Fluorinated Additive | Electrolyte with Fluorinated Additive | Significance |

| F 1s | LiF | Low to negligible intensity | High intensity | Indicates formation of a LiF-rich SEI. nih.govosti.gov |

| LiₓPOᵧFz | Present (from LiPF₆ salt) | Present, may be altered | Reflects decomposition products of the lithium salt. | |

| C 1s | C-C/C-H | Present | Present | Hydrocarbon backbone of organic SEI components. |

| C-O (ether) | Present | Present, may be reduced | Component of organic carbonates and their reduction products. | |

| C=O (carbonyl) | Present | Present | Component of organic carbonates and their reduction products. | |

| Li₂CO₃ / ROCO₂Li | High intensity | Intensity may be reduced | Indicates a shift in the balance of inorganic and organic SEI components. mdpi.com | |

| O 1s | Li₂O | Present | Present, may be enhanced | A stable inorganic component of the SEI. |

| Li₂CO₃ | High intensity | Intensity may be altered | A primary inorganic component of the SEI. | |

| ROCO₂Li | Present | Present, may be altered | Organic decomposition products. |

This table represents generalized findings from XPS studies on fluorinated carbonate additives and is intended for illustrative purposes.

The evolution of the SEI is a dynamic process that occurs over multiple charge-discharge cycles. github.ionih.gov The initial formation is critical, as it sets the foundation for long-term battery performance. osti.gov With fluorinated carbonates like FPMC, the mechanism of SEI formation is believed to proceed through a preferential reduction pathway.

The strong electron-withdrawing effect of the fluorine atom in the FPMC molecule can lower its lowest unoccupied molecular orbital (LUMO) energy. This makes FPMC more susceptible to reduction at a higher potential compared to non-fluorinated carbonates like ethylene carbonate (EC) or dimethyl carbonate (DMC). osti.gov As a result, FPMC decomposes on the anode surface during the first lithiation, forming a primary SEI layer rich in LiF and other fluorinated species. psi.ch

Fundamental Electrochemical Properties and Their Modulation by this compound

The introduction of FPMC into an electrolyte formulation not only affects the SEI but also modulates the fundamental electrochemical properties of the electrolyte itself, such as ionic conductivity and electrochemical stability.

The molecular structure of FPMC is key to its electrochemical behavior. nih.gov The presence of the electronegative fluorine atom on the propyl chain induces a strong polar effect. researchgate.net This increased polarity can enhance the salt dissociation in the electrolyte, potentially leading to higher ionic conductivity at low salt concentrations. researchgate.net However, this is often counteracted by an increase in viscosity, which can lower ionic mobility, especially at higher salt concentrations. researchgate.net

The fluorine substitution also impacts the oxidative stability of the molecule. Generally, fluorination increases the anodic stability of organic carbonates, making them more resistant to decomposition at high voltages. researchgate.net This makes FPMC a potentially valuable co-solvent for high-voltage lithium-ion batteries.

Advanced Electrochemical Characterization Techniques for FPMC-Based Electrolytes

To fully understand the impact of FPMC on battery performance, advanced electrochemical characterization techniques are employed. These methods provide detailed information about the interfacial processes and transport phenomena occurring within the cell.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the impedance of a system over a range of frequencies. morressier.com It is particularly useful for deconvoluting the various resistive and capacitive elements within a battery, such as the electrolyte resistance, the SEI layer impedance, and the charge-transfer resistance. ucsd.edu

In studies involving fluorinated additives, EIS is often used to probe the properties of the SEI. A stable and ionically conductive SEI will typically exhibit a lower impedance. The addition of FEC, for example, has been shown to result in lower SEI and charge-transfer resistances, indicating improved kinetics for Li⁺ transport across the interface. nih.gov

The Nyquist plots obtained from EIS measurements can reveal changes in the interfacial resistance over cycling. For electrolytes containing fluorinated carbonates, it is often observed that the semi-circle corresponding to the SEI and charge-transfer resistance stabilizes or grows less significantly over extended cycling compared to standard electrolytes. osti.gov This is indicative of the formation of a more stable and effective passivating layer.

Below is an example of how EIS data might be presented to compare electrolytes.

| Electrolyte System | R_SEI (Ω) - After Formation | R_ct (Ω) - After Formation | R_SEI (Ω) - After 100 Cycles | R_ct (Ω) - After 100 Cycles |

| Standard Electrolyte | 25 | 40 | 60 | 85 |

| Electrolyte with FPMC | 20 | 30 | 35 | 50 |

This table contains hypothetical data for illustrative purposes to demonstrate the typical effects of fluorinated additives on impedance values. The lower and more stable impedance values in the FPMC-containing electrolyte suggest the formation of a more robust SEI that facilitates better long-term performance. osti.govnih.gov

Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is a potent electrochemical technique widely employed to investigate the electrochemical stability of electrolyte components in advanced energy storage systems like lithium-ion batteries. researchgate.net This method involves scanning the potential of a working electrode versus a reference electrode and measuring the resulting current. The resulting plot, known as a cyclic voltammogram, provides critical information about the oxidation and reduction potentials of the electrolyte, defining its electrochemical stability window. An ideal electrolyte should have a wide stability window, meaning it remains electrochemically inert over the entire operating voltage range of the battery, preventing unwanted side reactions that can degrade performance. dntb.gov.uaosti.gov

Fluorination of organic carbonates is a common strategy to enhance their electrochemical properties. rsc.org Theoretical and experimental studies have consistently shown that incorporating fluorine atoms into carbonate molecules increases their oxidative stability. rsc.orgacs.org This is because the highly electronegative fluorine atoms can effectively lower the energy of the highest occupied molecular orbital (HOMO) of the solvent molecule, making it more difficult to oxidize. acs.orgresearchgate.net

While direct experimental CV data for this compound is not extensively available in the reviewed literature, its electrochemical behavior can be inferred from studies on analogous fluorinated linear and cyclic carbonates. Quantum chemical calculations and experimental studies on various fluorinated carbonates reveal that both the number and the position of fluorine substituents have a significant impact on the oxidation and reduction potentials. acs.orgresearchgate.net

For instance, studies on fluoroethyl methyl carbonate (FEMC) show that its oxidative decomposition voltage is slightly higher than that of its non-fluorinated counterpart, ethyl methyl carbonate (EMC). researchgate.net Furthermore, theoretical calculations on a range of fluorinated linear carbonates indicate that fluorination generally elevates the oxidation potential. acs.orgresearchgate.net It has also been found that linear carbonates fluorinated at the α-position can readily produce lithium fluoride (LiF) upon reduction, which is beneficial for forming a stable solid electrolyte interphase (SEI) on the anode. acs.orgresearchgate.net

Given these established trends, it is anticipated that this compound would exhibit a higher anodic stability compared to non-fluorinated methyl propyl carbonate. The fluorination on the propyl chain is expected to stabilize the molecule against oxidation at high potentials. The position of the fluorine atom (at the 3- or γ-position) may influence the decomposition pathway and the resulting SEI composition differently compared to α- or β-fluorinated analogues, a subject that warrants further specific investigation.

The following table presents a compilation of theoretical and experimental oxidation potential data for several carbonate solvents to illustrate the effect of fluorination.

Table 1: Calculated and Experimental Oxidation Potentials of Selected Carbonate Electrolytes

| Compound | Formula | Type | Calculated Oxidation Potential (V vs. Li/Li⁺) | Experimental Oxidation Potential (V vs. Li/Li⁺) |

|---|---|---|---|---|

| Ethylene Carbonate (EC) | C₃H₄O₃ | Cyclic | 6.78 - 6.84 rsc.org | 5.5 - 6.7 rsc.org |

| Propylene Carbonate (PC) | C₄H₆O₃ | Cyclic | 6.55 - 6.63 rsc.org | ~4.5 - 5.0 cas.cn |

| Fluoroethylene Carbonate (FEC) | C₃H₃FO₃ | Cyclic | 7.21 - 7.45 rsc.org | > 4.6 researchgate.net |

| Ethyl Methyl Carbonate (EMC) | C₄H₈O₃ | Linear | - | ~4.7 researchgate.net |

Note: The data presented is compiled from various theoretical and experimental studies and is intended for comparative purposes. Experimental values can be sensitive to the specific conditions of the measurement.

Organic Synthesis Applications and Chemical Reactivity of 3 Fluoropropyl Moieties

Applications of the 3-Fluoropropyl Group in Functional Molecule Synthesis

The incorporation of the 3-fluoropropyl group into organic molecules is a key strategy for modifying their properties. This is often achieved through specific synthetic methodologies, including alkylation reactions and the construction of heterocyclic systems.

Alkylation Reactions Utilizing 3-Bromo-1-fluoropropane

The introduction of the 3-fluoropropyl group is frequently accomplished via alkylation reactions with 3-bromo-1-fluoropropane. This electrophilic reagent allows for the formation of a new carbon-carbon or carbon-heteroatom bond, effectively attaching the 3-fluoropropyl moiety to a variety of substrates. These reactions are fundamental in synthesizing molecules where the presence of a fluorine atom at a specific position is desired to fine-tune the compound's properties. For instance, in the synthesis of novel bioactive compounds, the 3-fluoropropyl group can be introduced to enhance metabolic stability or binding affinity.

The general mechanism involves the nucleophilic attack of a carbanion, amine, or other nucleophile on the electrophilic carbon of 3-bromo-1-fluoropropane, displacing the bromide ion. The strength of the nucleophile and the reaction conditions, such as solvent and temperature, are critical for optimizing the yield and purity of the resulting 3-fluoropropylated product.

While free-radical chlorination of alkanes can be unselective, free-radical bromination offers a more controlled method for introducing a bromine atom, which can then be substituted. masterorganicchemistry.com The high selectivity of bromine in free-radical substitution reactions makes it a valuable tool for installing a good leaving group, like bromine, onto an otherwise unreactive molecule. masterorganicchemistry.com

Introduction into Heterocyclic Systems

The 3-fluoropropyl group is also incorporated into heterocyclic systems to create novel compounds with specific applications in medicinal chemistry and materials science. nih.gove-bookshelf.de Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a large and important class of organic compounds. e-bookshelf.deuou.ac.in The introduction of fluorine or a fluoroalkyl group can significantly enhance the biological activity or physical properties of these molecules. nih.govnih.gov

Methods for creating these fluorinated heterocycles often involve cycloaddition reactions, which are highly effective for the stereochemically controlled synthesis of rings with varying sizes and numbers of heteroatoms. nih.gov The presence of electron-withdrawing fluoroalkyl groups can increase the reactivity of the molecules in these reactions. nih.gov The synthesis of fluorinated S-heterocycles, for example, can be achieved through a cycloaddition step or by modifying the resulting cycloadduct. nih.gov

Table 1: Examples of Fluorinated Heterocyclic Systems

| Heterocyclic Core | Method of Fluorination/Fluoroalkylation | Potential Application |

| Thiophene | Cycloaddition with fluorinated components | Advanced materials nih.gov |

| Pyridine (B92270) | Nucleophilic aromatic substitution | Agrochemicals, Pharmaceuticals nih.gov |

| Pyrrole | Cycloisomerization of fluorine-containing precursors | Fluorescent dyes nih.gov |

| Aziridine | Isomerization of N-activated aziridines | Synthesis of other heterocycles researchgate.net |

Modification of Chemical Reactivity and Properties by 3-Fluoropropyl Moieties

The introduction of a 3-fluoropropyl group can profoundly alter the physicochemical properties of a molecule, influencing its acidity, polarity, dipole moment, intermolecular interactions, and lipophilicity.

Influence on Acidity and Polarity of Target Compounds

The high electronegativity of the fluorine atom in the 3-fluoropropyl group exerts a strong electron-withdrawing inductive effect. This effect can significantly influence the acidity of nearby functional groups. For example, the presence of a 3-fluoropropyl group can increase the acidity of a carboxylic acid or an alcohol by stabilizing the conjugate base through the delocalization of the negative charge.

Impact on Dipole Moments and Intermolecular Interactions

Furthermore, a molecule with a permanent dipole, such as one containing a 3-fluoropropyl group, can induce a temporary dipole in a neighboring non-polar molecule, leading to dipole-induced dipole interactions. youtube.com

Alteration of Lipophilicity for Targeted Applications

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a complex effect on lipophilicity.

While a single fluorine atom can increase polarity, the effect on lipophilicity is not always straightforward. In some cases, monofluorination can lead to a decrease in lipophilicity. nih.govnih.gov For instance, monofluorination of isobutanol was found to significantly decrease its lipophilicity. nih.gov However, the introduction of a larger fluoroalkyl group, such as a trifluoromethyl group, often increases lipophilicity due to its larger molar volume. nih.gov The high lipophilicity of perfluoroalkylthio groups, for example, is thought to enhance the ability of molecules to cross lipid membranes. nih.gov

The strategic placement of the 3-fluoropropyl group allows for the fine-tuning of a molecule's lipophilicity to optimize its performance in a specific application, such as improving the membrane permeability of a drug candidate.

Enhancement of Chemical and Metabolic Stability

The introduction of a 3-fluoropropyl group into a molecule can significantly enhance its stability, a critical factor in both drug development and materials science. This enhancement stems from the fundamental properties of the carbon-fluorine (C-F) bond.

Detailed Research Findings: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage. mdpi.com This inherent strength means that replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond can block common metabolic pathways, particularly oxidation by cytochrome P450 (CYP) enzymes. nih.govpressbooks.pubmdpi.com Benzylic C-H bonds, for instance, are often targeted by these enzymes due to their relatively low bond dissociation energy. researchgate.net Introducing a fluorine atom, as in the 3-fluoropropyl group, fortifies the molecule at that position, prolonging its active life in a biological system. researchgate.netacs.org